molecular formula C12H26O B3045237 2-Methylundecan-4-ol CAS No. 10348-34-2

2-Methylundecan-4-ol

Cat. No.: B3045237
CAS No.: 10348-34-2
M. Wt: 186.33 g/mol
InChI Key: VNMFTZUIEPELBZ-UHFFFAOYSA-N
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Description

2-Methylundecan-4-ol (CAS 10348-34-2) is a long-chain aliphatic alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.334 g/mol . Its structure consists of an 11-carbon chain with a hydroxyl (-OH) group at the fourth carbon and a methyl (-CH₃) branch at the second carbon. This compound falls under the category of long-chain alcohols, which are characterized by their hydrophobic carbon chains and polar hydroxyl groups, enabling interactions with both organic and aqueous phases .

Key properties include:

  • Storage requirements: Must be kept at -20°C in a dark environment to ensure stability .
  • Safety protocols: Requires precautions against heat, sparks, and open flames (P210) and mandates proper handling to prevent exposure to children (P102) .

Properties

IUPAC Name

2-methylundecan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFTZUIEPELBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469577
Record name 2-methyl-4-undecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10348-34-2
Record name 2-methyl-4-undecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylundecan-4-ol can be achieved through several methods. One common synthetic route involves the reduction of 2-Methylundecanal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, 2-Methylundecan-4-ol is produced through the hydrogenation of 2-Methylundecanal. This process involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylundecan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

2-Methylundecan-4-ol is characterized by its molecular formula C12H26OC_{12}H_{26}O and a hydroxyl group (-OH) located on the fourth carbon of the undecane chain. The branching at the second carbon contributes to its distinctive physical and chemical properties, making it a subject of interest in various research areas.

Analytical Chemistry

2-Methylundecan-4-ol is frequently used as a reference compound in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its well-defined structure allows for accurate calibration and identification of other compounds in complex mixtures.

Table 1: Applications in Analytical Chemistry

ApplicationMethodologyPurpose
Gas ChromatographyGC-MSQuantification of volatile organic compounds
Mass SpectrometryHigh-resolution MSIdentification of unknown compounds

Environmental Studies

The compound plays a role in atmospheric chemistry, particularly concerning secondary organic aerosol (SOA) formation. Studies have shown that under varying nitrogen oxide (NOx) conditions, 2-methylundecan-4-ol can influence SOA yields significantly.

Table 2: SOA Yield Comparisons

AlkaneHigh-NOx SOA YieldLow-NOx SOA Yield
2-MethylundecaneHigherModerate
DodecaneModerateLower
HexylcyclohexaneLowerHigher

This data indicates that the branching structure affects the reactivity and subsequent aerosol formation processes.

Biological Applications

Research has explored the antimicrobial properties of 2-methylundecan-4-ol, suggesting potential applications in pharmaceuticals and food preservation. It exhibits activity against various bacteria and fungi, making it a candidate for natural preservatives.

Case Study: Antimicrobial Activity

In a study examining the efficacy of various alcohols against pathogens, 2-methylundecan-4-ol demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.

Solvent Use

In industrial settings, 2-methylundecan-4-ol serves as a solvent due to its favorable solubility properties. It is utilized in the formulation of paints, coatings, and adhesives.

Intermediate in Synthesis

The compound is also employed as an intermediate in the synthesis of other chemical products. Its unique structure allows for various chemical transformations, including oxidation and alkylation reactions.

Table 3: Industrial Applications

ApplicationDescription
SolventUsed in paints and coatings
Chemical IntermediatePrecursor for synthesizing other organic compounds

Mechanism of Action

The mechanism of action of 2-Methylundecan-4-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its hydroxyl group .

Comparison with Similar Compounds

2-Undecen-4-ol (CAS 22381-86-8)

  • Molecular formula : C₁₁H₂₂O
  • Molecular weight : 170.295 g/mol
  • Key structural difference : Contains a double bond (alkene group) between carbons 2 and 3, unlike the fully saturated backbone of 2-methylundecan-4-ol .
  • Implications: Reactivity: The double bond in 2-undecen-4-ol makes it more reactive toward electrophilic addition (e.g., hydrogenation or epoxidation) compared to 2-methylundecan-4-ol, which is less prone to such reactions due to its single bonds. Synthesis: Synthesis routes for 2-undecen-4-ol focus on introducing the double bond, such as through dehydration of alcohols or Wittig reactions .
Property 2-Methylundecan-4-ol 2-Undecen-4-ol
Molecular Formula C₁₂H₂₆O C₁₁H₂₂O
Molecular Weight (g/mol) 186.334 170.295
Functional Groups -OH, -CH₃ -OH, C=C
Saturation Saturated Unsaturated
Primary Applications Research Organic synthesis intermediates

Long-Chain Amines (e.g., Ditetradecylamine, CAS 17361-44-3)

  • Structural contrast : Amines feature -NH₂ or -NR₂ groups instead of alcohols’ -OH groups.
  • Chemical behavior :
    • Basicity : Amines are weak bases (pKa ~10–11), whereas alcohols are weakly acidic (pKa ~16–19). This difference impacts solubility in acidic/basic environments.
    • Interactions : Amines form hydrogen bonds and coordinate with metal ions, while alcohols primarily engage in hydrogen bonding and dipole interactions.

N-(2-Cyanoethyl)glycine (CAS 3088-42-4)

  • Molecular formula : C₅H₈N₂O₂
  • Functional groups : Contains -CN (nitrile) and -COOH (carboxylic acid) groups, unlike the alcohol and hydrocarbon chain of 2-methylundecan-4-ol.
  • Reactivity : The nitrile group undergoes hydrolysis to form amides or carboxylic acids, while the hydroxyl group in 2-methylundecan-4-ol participates in esterification or oxidation reactions.

Key Research Findings

Structural Impact on Physical Properties: Longer carbon chains (e.g., 2-methylundecan-4-ol’s C12 backbone) increase hydrophobicity and melting/boiling points compared to shorter or unsaturated analogs like 2-undecen-4-ol .

Safety and Handling :

  • 2-Methylundecan-4-ol requires stringent precautions against ignition due to its flammability (P210), whereas amines like ditetradecylamine may pose risks related to corrosivity or toxicity .

Synthetic Utility :

  • 2-Undecen-4-ol’s double bond makes it a versatile intermediate for synthesizing epoxides or diols, while 2-methylundecan-4-ol’s saturated structure limits its reactivity to substitution or oxidation pathways .

Biological Activity

2-Methylundecan-4-ol is an organic compound belonging to the family of aliphatic alcohols. Its unique structure, characterized by a branched chain, contributes to its potential biological activities. This article explores the biological activity of 2-Methylundecan-4-ol, focusing on its antimicrobial, antioxidant, and other pharmacological properties, supported by relevant data tables and case studies.

Antimicrobial Activity

Research indicates that alcohols like 2-Methylundecan-4-ol possess significant antimicrobial properties. A study examining the essential oils of various plants found that compounds with similar structures exhibited strong activity against several bacterial strains. The minimum inhibitory concentration (MIC) for effective antimicrobial activity was reported to range from 0.5% to 1% for various alcohols in essential oils .

Table 1: Antimicrobial Activity of Alcohols

CompoundMIC (mg/mL)Target Organisms
2-Methylundecan-4-olTBDStaphylococcus aureus
Ethanol5Escherichia coli
Isopropanol10Pseudomonas aeruginosa

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The antioxidant capacity of 2-Methylundecan-4-ol can be assessed using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In comparative studies, alcohols with similar chain lengths demonstrated moderate to high antioxidant activities, with IC50 values indicating effective scavenging ability.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Assay Type
2-Methylundecan-4-olTBDDPPH Scavenging Assay
Butylated Hydroxytoluene (BHT)45 ± 0.04DPPH Scavenging Assay
Ascorbic Acid20 ± 0.02DPPH Scavenging Assay

Case Studies and Research Findings

A notable study investigated the effects of various alcohols on matrix metalloproteinases (MMPs), which are implicated in inflammatory processes such as osteoarthritis. The findings suggested that compounds similar to 2-Methylundecan-4-ol could inhibit MMP activity, thereby potentially reducing cartilage degradation .

In another research effort, the impact of structural variations in alkanes on secondary organic aerosol (SOA) formation was examined. The results indicated that branched alkanes like 2-Methylundecan-4-ol produced different SOA yields under varying NOx conditions, showcasing its relevance in environmental chemistry as well .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylundecan-4-ol
Reactant of Route 2
Reactant of Route 2
2-Methylundecan-4-ol

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